1-Ethyl-1H-1,2,3-benzotriazol-4-ol 1-Ethyl-1H-1,2,3-benzotriazol-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17808345
InChI: InChI=1S/C8H9N3O/c1-2-11-6-4-3-5-7(12)8(6)9-10-11/h3-5,12H,2H2,1H3
SMILES:
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol

1-Ethyl-1H-1,2,3-benzotriazol-4-ol

CAS No.:

Cat. No.: VC17808345

Molecular Formula: C8H9N3O

Molecular Weight: 163.18 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-1H-1,2,3-benzotriazol-4-ol -

Specification

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
IUPAC Name 1-ethylbenzotriazol-4-ol
Standard InChI InChI=1S/C8H9N3O/c1-2-11-6-4-3-5-7(12)8(6)9-10-11/h3-5,12H,2H2,1H3
Standard InChI Key KSIXVJDNEXSMKG-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C(=CC=C2)O)N=N1

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

1-Ethyl-1H-1,2,3-benzotriazol-4-ol features a benzotriazole core—a bicyclic structure comprising a benzene ring fused to a triazole (N1, N2, N3) ring. The ethyl group (-CH2CH3) is attached to the N1 nitrogen, while a hydroxyl (-OH) group occupies the C4 position of the benzene ring (Figure 1). This substitution pattern distinguishes it from common benzotriazole derivatives such as 1H-benzotriazole (unsubstituted) or ethyl benzotriazole carboxylates .

Figure 1: Proposed structure of 1-ethyl-1H-1,2,3-benzotriazol-4-ol.

Computational Descriptors

While explicit computational data for this compound are unavailable, analogous ethyl-substituted benzotriazoles exhibit molecular weights near 205–207 g/mol . For example, ethyl 1H-1,2,3-benzotriazole-1-carboxylate has a molecular weight of 207.19 g/mol , suggesting that 1-ethyl-1H-1,2,3-benzotriazol-4-ol would fall within a similar range.

Synthetic Pathways

General Benzotriazole Synthesis

Benzotriazoles are typically synthesized via diazotization of o-phenylenediamine derivatives. For instance, 1H-benzo[d] triazole is prepared by treating 1,2-phenylenediamine with sodium nitrite in acidic conditions .

N-Alkylation

Introducing the ethyl group at N1 likely involves alkylation reactions. A common method employs ethyl chloroacetate and potassium carbonate in refluxing acetone, as demonstrated in the synthesis of ethyl 1H-benzotriazol-1-ylacetate .

Hydroxylation at C4

The hydroxyl group at C4 may be introduced via electrophilic aromatic substitution or post-functionalization of pre-existing substituents. Patent data describe hydroxylation using resorcinol derivatives under coupling agents like EDCHCl .

Physicochemical Properties

Spectral Characterization

Although direct spectral data for 1-ethyl-1H-1,2,3-benzotriazol-4-ol are lacking, related compounds provide benchmarks:

  • FTIR: Benzotriazole derivatives show characteristic peaks at 1550–1670 cm⁻¹ (N=N/C=N stretching) and 2850–3025 cm⁻¹ (C-H aromatic) .

  • ¹H NMR: Ethyl groups typically resonate at δ 1.2–1.4 (triplet, -CH2CH3) and δ 4.1–4.3 (quartet, -OCH2) .

Thermal Stability

Benzotriazoles with hydroxyl substituents, such as 3,5-dihydroxybenzoyl derivatives, exhibit melting points between 144–158°C , suggesting moderate thermal stability for 1-ethyl-1H-1,2,3-benzotriazol-4-ol.

Biological Activity

Anticancer Applications

Patent CN101928254B discloses benzotriazole derivatives with inhibitory activity against cancer cells . The ethyl and hydroxyl substituents in 1-ethyl-1H-1,2,3-benzotriazol-4-ol could modulate interactions with oncogenic targets like tyrosine kinases.

Industrial and Pharmaceutical Applications

Corrosion Inhibition

Benzotriazoles are widely used as copper corrosion inhibitors. The hydroxyl group in 1-ethyl-1H-1,2,3-benzotriazol-4-ol may facilitate chelation with metal surfaces, improving protective efficacy .

Drug Development

The compound’s structure aligns with pharmacophores for antiviral and antifungal agents. Modifications at N1 and C4 could optimize pharmacokinetic profiles, as seen in ethyl benzotriazole carboxylates .

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